Journal Name:Journal of Food Science
Journal ISSN:0022-1147
IF:3.693
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1750-3841
Year of Origin:1961
Publisher:Wiley-Blackwell
Number of Articles Per Year:357
Publishing Cycle:Monthly
OA or Not:Not
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.foodhyd.2023.109048
With the deepening of polysaccharide research, whether the real polysaccharide structure can be clearly observed directly affects researchers' understanding of polysaccharide structure and function. Therefore, the establishment of a suitable method to study polysaccharide structure is urgent. Konjac glucomannan (KGM), agar, and curdlan were selected in this paper to investigate the effects of drying temperature, plasticizer type and dosage on the molecular structure of polysaccharides in the preparation of polysaccharide samples for AFM testing. The experimental results showed that the molecular morphology changes of different polysaccharides varied at different drying temperatures. Adding a certain dose of plasticizer could relieve the shrinkage of the hydrophilic polysaccharide molecular chain during the drying process. Compared with Tween 20 and Tween 80, glycerol showed a superior effect on relieving molecular chain shrinkage with the same addition amount. Finally, a new polysaccharide sample preparation method for AFM was proposed, and the feasibility of the method was confirmed, which provided a new idea for better use of AFM to observe the morphology of polysaccharides.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-09 , DOI:
10.1016/j.foodhyd.2023.109029
Development of plant protein-based mildly acidic beverages remains challenging as the pH range falls near the protein isoelectric point, destabilizing emulsions. To overcome this problem, it was hypothesized that complexation between plant proteins and polysaccharides could provide emulsion stability in this critical pH range. Four different polysaccharides (sugar beet pectin, gum Arabic (GA), guar gum, gellan gum) were mixed separately with pea protein isolate (PPI) in 1:1 ratio, and the critical pH values for the formation of soluble complexes were determined. Heating the mixture widened the optimal pH range for soluble complexation for pectin-PPI and GA-PPI below the isoelectric point, which was then used to prepare 5 wt% O/W emulsions with an aqueous phase containing 0.5 wt% biopolymers at pH 8.0 and pH 4.5. Emulsion stability was characterized using droplet size, charge, visual observation, microstructure, and accelerated gravitational separation. PPI-only emulsions were stable at pH 8.0 but extensively destabilized at pH 4.5. The GA-PPI emulsions showed high stability at pH 8.0; however, at pH 4.5, the soluble complexes failed to provide a stable emulsion due to extensive droplet aggregation and phase separation. The emulsion prepared with a co-soluble pectin-PPI mixture at pH 8.0 also showed droplet aggregation and phase separation. The most improved emulsion stability (smallest droplet size, no aggregation) was observed for the pectin-PPI soluble complex at pH 4.5. Findings from this study showed that soluble complexes could be obtained at the desired pH range depending on the polysaccharide sources, which can stabilize O/W emulsions even near the protein's isoelectric point.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-15 , DOI:
10.1016/j.foodhyd.2023.109085
Amyloid fibrillation of food-derived dietary proteins has been increasingly accepted as an effective approach to enhance protein functionality. Soy protein, an abundant and environmentally sustainable protein, has been widely used in food applications. However, the mechanism for amyloid fibrillation at various protein concentrations during the acidic heating process is not fully understood, along with an incomplete understanding of the structural polymorphism. In this study, we systematically investigated the influence of protein concentration on amyloid fibrillation of soy protein by means of atomic force microscopy (AFM), 1-anililo-naphthalene-8-sulfonate (ANS) and thioflavin T (Th T) fluorescence, reducing sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and Fourier transform infrared spectrometer (FTIR). AFM analysis showed that soy protein-derived amyloid fibrils (SAFs) demonstrated very rich and diverse polymorphism and exhibited at least five kinds of long-rigid fibrils that had distinct periodicity, height, and handedness. The polypeptides hydrolysis behavior and the parallel to antiparallel β-sheet ratios were found to be protein concentration-dependent. Results obtained from this study will lead to a deeper understanding of formation mechanism of SAFs and lay the foundation for SAFs severing as functional ingredients in food field.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-07 , DOI:
10.1016/j.foodhyd.2023.109060
The foaming properties of egg white protein (EWP) after pH-induced unfolding (pH 2, pH 4, pH 10 and pH 12) and refolding treatment (pH 2–7, pH 4–7, pH 10–7 and pH 12-7 (adjusting the above pH back to 7)) were studied by structure changes and quantitative proteomic analysis. It was found that all pH treatment improved foaming capacity (FC) and foaming stability (FS) of EWP, especially at pH 2 and pH 12, where EWP was in a molten globule state with unfolded structure (especially at pH 12), high surface hydrophobicity (except for pH 12-treated EWP), more free sulfhydryl groups and up-regulated adsorption proteins. However, adjusting the pH back to 7 limited the foaming properties due to protein refolding. Meanwhile the presence of down-regulated proteins was another reason for relatively poor FC at pH 2–7. Notably, the firmest foam and high FS at pH 12-7 were attributed to the generation of aggregates and the long-term stability of adsorbed proteins. The results of quantitative proteomics implied that lysozyme, ovalbumin and protein TENP were identified as key proteins associated with excellent FC at pH 2, pH 12 and pH 12-7, while β-ovomucin contributed the most to FC at pH 2–7. Moreover, protein TENP and ovomucoid were more relevant to maintaining and reducing FS. Overall, this work elucidated the mechanism of pH treatment to enhance the foaming properties of EWP, which would provide the necessary theoretical support for the quality improvement and product development of EWP powder.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-06 , DOI:
10.1016/j.foodhyd.2023.109055
The structural characteristics of pectin vary considerably among varieties, which causes differences in gel properties. In this study, the relationships among the primary structure, spatial conformation, and gel properties of pectins extracted from grapefruit, apple, bigarade, mango, watermelon, and sugar beet were investigated. The six pectins were all high methoxyl pectins, each having a different degree of methyl esterification (DE). The sugar beet pectin with the lowest DE (54.7%) and loosest conformation (maximum Dmax, 63 nm) exhibited poor gelation properties. Apple pectin, which had a higher molecular weight (314 kDa), the highest DE (77.8%), and a compact conformation (Dmax, 40 nm) showed superior gelation. The compact conformation of pectins contributed to the formation of hydrophobic forces and hydrogen bonds within close proximity of molecules, resulting in a stable three-dimensional network. These results demonstrate that the primary structure and spatial conformation together affect the gelation properties of pectins, and provide new insight into the relationship between the chemical structure and gelation properties of pectins from different varieties.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.foodhyd.2023.109114
In this study, whey protein isolate (WPI) was used as raw material to study the effects of l-lysine (Lys) on the gel properties and structure of WPI, and the application of modified WPI in fish sausage was studied. The results showed that with the increase of Lys concentration, the gel properties and water holding capacity of WPI were greatly improved, while the Lys concentration exceeding 4 mg/mL would produce adverse reactions, such as the decrease of chromaticity and gel hardness. At Lys concentration of 1.6 mg/mL, WPI showed the highest texture properties and good water holding capacity, which depended on the dense microstructure and reduced pore size. This was because WPI crosslinks with Lys through electrostatic interaction, reducing electrostatic repulsion and promoting its crosslinking and polymerization, which was manifested by the change of WPI structure and the increase of particle size. In addition, the hardness, chewiness, and cooking loss capacity of the surimi added with modified WPI were better than those of the pure fish sausage, corn starch and WPI single treatment group. This study can provide a theoretical basis for the study of WPI modified gel and provide guidance for the modified WPI used as gelling agent in surimi products.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.foodhyd.2023.109108
This study aims to investigate the influences and potential mechanisms of zein-fucoidan nanoparticle (ZFNPs) loaded with and without curcumin (Cur) on casein (CN) before and after thermal treatment. It was found that the addition of ZFNPs into CN solution slightly promoted its fluorescence. However, significant fluorescence quenching of CN was observed after heating when Cur-loaded ZFNPs (CZFNPs) and free Cur were added. We speculated that Cur released from CZFNPs during heating might access the hydrophobic sites in the interior of CN to interact with tryptophan (Trp) residues, like free Cur. Obviously conformational changes of CN caused by released Cur was stronger than that caused by ZFNPs. FTIR spectra revealed that the influences of CZFNPs on the secondary structure of CN also resulted from both ZFNPs and the loaded Cur molecules. Additionally, with the addition of CZFNPs, ZFNPs and Cur, the average particle size of CN increased before heating but decreased after heating. Although they exhibited a same trend, the CN solutions with ZFNPs and CZFNPs were more homogeneous systems from this aspect. Last but not least, DSC curves showed that the presence of ZFNPs during heating did not alter the thermal stability of CN. Nevertheless, CZFNPs and Cur led to a reduction in the denaturalization temperature of CN, indicating that they were just simply mixed with CN in the solutions rather than bind to CN through covalent bonds. The results obtained in this work may provide theoretical guidance for the application of nano delivery systems in functional foods and beverages.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.foodhyd.2023.109098
Citric acid (CA) is a commonly used crosslinking agent for good-grade starch gels, but its high crosslinking temperature limits its application. Recent attempts to prepare CA-crosslinked modified starch gels (SC) at low temperatures have resulted in low crosslinking degrees that do not meet application requirements. This study presents a new method for stable preparation of high-strength Fe3+-CA synergistic crosslinked starch gels at low temperatures (90 °C), carried out in a stable and controlled multi-physical field high-shear reaction environment. The enhancement effect of synergistic crosslinking reaction on starch gel properties was quantitatively characterized by linear and nonlinear rheological properties. The results showed that the elastic modulus of synergistically crosslinked modified SC-0.6Fe3+ (G' = 1082.71 ± 21.50) at 0.1% strain was significantly increased by 491.57% compared to the elastic modulus of SC (G' = 183.04 ± 13.32) without synergistic crosslinking modification. SC-0.6Fe3+ demonstrated the largest elastic Lissajous ring area, indicating stronger resistance to deformation in the synergistic crosslinked gel system. Additionally, adjusting the cation concentration allowed for flexible modulation of the rheological properties of starch gels. SEM and N2 adsorption data revealed that SC-0.6Fe3+ had a denser honeycomb porous structure and a smaller pore size distribution. FTIR, XRD, DSC, and TGA results suggested that the synergistic crosslinking enhancement effect might be achieved through electrostatic attraction, hydrogen bonding, ionic dipole interactions, and ester bonding. Our work provides an effective strategy for batch preparation of adjustable high-performance food-grade crosslinked starch gels in low-temperature environments.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.foodhyd.2023.109109
In this work, the physicochemical characteristics and microstructure of soybean protein isolate-vegetable oil complex gels induced by lactic acid bacteria (LSOGs) were studied in relation to various kinds (soybean oil, peanut oil, corn oil) and concentrations (3%–15%) of vegetable oil. The results showed that LSOGs with increased hardness, water holding capacity and storage modulus were successfully obtained by adding vegetable oil, especially soybean oil (followed by peanut oil and corn oil), due to a more uniform and denser network structure was formed, thus allowing more water molecules to bind inside the gel. A 12% soybean oil concentration led to LSOG with the highest hardness (87.52 ± 0.75 g), due to strong hydrophobic interactions and disulfide bonds. The presence of soybean oil as a filler affected the binding between protein molecules, thus forming the more stable gel structure, also as proved by the increased thermal stability. This study might offer theoretical backing for theories about how oil in the soybean protein gel induced by lactic acid bacteria interacted with soybean protein and how to build a fermented emulsion gel system.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-27 , DOI:
10.1016/j.foodhyd.2023.109113
The fibrous structure is one of the most important qualities in meat analogues. This study aimed to regulate the fibrous structure (including strength and orientation) of extruded yeast protein isolate (YPI) meat analogues by controlling the moisture content and processing temperature. Therefore, high-moisture extruded YPI with different moisture contents (55%, 60%, and 65%) and processing temperatures (160, 170, and 180 °C) was produced, and its fibrous properties and protein structures were analyzed. The results suggested that the angle (between the orientation of fibrous structures and the extrusion direction) was reduced and the strength of fibrous structures was enhanced in samples as the processing temperature increased at the same moisture content. The fibrous degree was >1.60 at a processing temperature of 180 °C, corresponding to a rich fibrous structure. The ordered secondary structures accounted for 73.41 ± 0.35% at 55% moisture content and 180 °C processing temperature, which was higher than that at 65% moisture content and 160 °C processing temperature (P < 0.05). Therefore, ordered secondary structures could be conducive to the fibrous structures in extrudates. Moreover, increasing the processing temperature resulted in more exposure of –SH groups and tryptophan residues; meanwhile it enhanced the formation of S–S bonds.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | FOOD SCIENCE & TECHNOLOGY 食品科技3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.30 | 134 | Science Citation Index Science Citation Index Expanded | Not |
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